molecular formula C10H9NO3S B1613529 8-Hydroxynaphthalene-1-sulfonamide CAS No. 6837-95-2

8-Hydroxynaphthalene-1-sulfonamide

Cat. No.: B1613529
CAS No.: 6837-95-2
M. Wt: 223.25 g/mol
InChI Key: HLLRSGMRXOBZQB-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-1-sulfonamide (CAS 6837-95-2) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonamide (-SO₂NH₂) group at the 1-position. Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 223.25 g/mol . This compound is primarily utilized as an intermediate in the synthesis of dyes, fluorescent brighteners, and pigments due to its ability to participate in coupling reactions and modify chromophoric properties . The peri-substitution pattern (positions 1 and 8) enhances its stability and electronic effects, making it valuable in industrial applications.

Properties

CAS No.

6837-95-2

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

8-hydroxynaphthalene-1-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)9-6-2-4-7-3-1-5-8(12)10(7)9/h1-6,12H,(H2,11,13,14)

InChI Key

HLLRSGMRXOBZQB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural and functional distinctions between 8-Hydroxynaphthalene-1-sulfonamide and similar compounds are critical in determining their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Functional Groups Substituent Positions Key Applications
This compound 6837-95-2 C₁₀H₉NO₃ Hydroxyl, Sulfonamide 1, 8 Dye intermediates
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ Hydroxyl, Disulphonate (K salt) 1, 3, 7 Surfactants, Dispersants
Naphthalene-1-sulfonic acid 85-47-2 C₁₀H₈O₃S Sulfonic acid 1 Chemical synthesis
8-Amino-1-naphthalenesulfonic acid N/A C₁₀H₉NO₃S Amino, Sulfonic acid 1, 8 Dye intermediates
Key Observations:
  • Peri-substituted compounds (e.g., this compound) exhibit stronger intramolecular hydrogen bonding, stabilizing their structure in dye-forming reactions .
  • Functional Group Variations: Sulfonamide vs. Sulfonate/Sulfonic Acid: Sulfonamides are less acidic than sulfonic acids (pKa ~10 vs. ~1) due to the electron-donating NH₂ group, affecting their solubility and reactivity in synthetic processes . Amino vs. Hydroxyl Groups: Amino derivatives (e.g., 8-Amino-1-naphthalenesulfonic acid) exhibit basicity and higher reactivity in diazo reactions, whereas hydroxyl groups favor coupling with electrophiles .

Physicochemical Properties

  • Solubility :
    • Potassium salts (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are highly water-soluble due to ionic dissociation, whereas sulfonamides like this compound likely require polar aprotic solvents .
    • Naphthalene-1-sulfonic acid forms hydrates and sodium salts to improve aqueous solubility .
  • Thermal Stability :
    • Peri-substituted compounds generally exhibit higher thermal stability due to reduced steric strain.

Toxicological Considerations

However, naphthalene derivatives (e.g., methylnaphthalenes) are associated with respiratory and dermal toxicity .

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